molecular formula C7H11BrN2O B2892455 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol CAS No. 1008510-87-9

1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No.: B2892455
CAS No.: 1008510-87-9
M. Wt: 219.082
InChI Key: IOUKCMFUEJBHER-UHFFFAOYSA-N
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Description

1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position of the pyrazole ring and a hydroxyl group at the 2-position of the propan-2-ol moiety makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (K2CO3, NaH).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Ketones or aldehydes.

    Reduction: De-brominated or de-hydroxylated products.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the hydroxyl and methylpropan-2-ol moieties.

    1H-pyrazole: Lacks the bromine atom and the hydroxyl and methylpropan-2-ol moieties.

    2-methylpropan-2-ol: Lacks the pyrazole ring and the bromine atom.

Uniqueness

1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to the combination of the bromine-substituted pyrazole ring and the hydroxyl group on the methylpropan-2-ol moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(4-bromopyrazol-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUKCMFUEJBHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=C(C=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008510-87-9
Record name 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
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